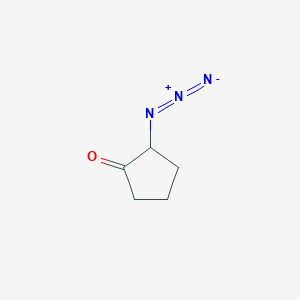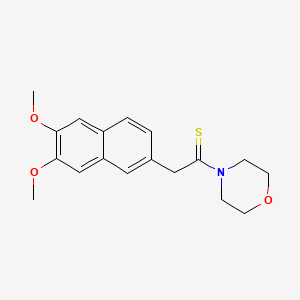
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and a morpholine ring attached via an ethanethione linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing methoxy groups through electrophilic aromatic substitution. The morpholine ring can be attached via nucleophilic substitution, and the ethanethione linker is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The ethanethione linker can be reduced to an ethane group.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield naphthoquinones, while reduction of the ethanethione linker would yield a naphthalene derivative with an ethane linker.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(piperidin-4-yl)ethanethione: Similar structure but with a piperidine ring instead of morpholine.
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanol: Similar structure but with an ethanol linker instead of ethanethione.
Uniqueness
2-(6,7-Dimethoxynaphthalen-2-yl)-1-(morpholin-4-yl)ethanethione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy groups and a morpholine ring can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
37707-81-6 |
|---|---|
分子式 |
C18H21NO3S |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(6,7-dimethoxynaphthalen-2-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H21NO3S/c1-20-16-11-14-4-3-13(9-15(14)12-17(16)21-2)10-18(23)19-5-7-22-8-6-19/h3-4,9,11-12H,5-8,10H2,1-2H3 |
InChIキー |
YEFZRNIKIGSSMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CC(=S)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



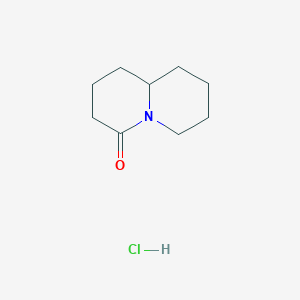

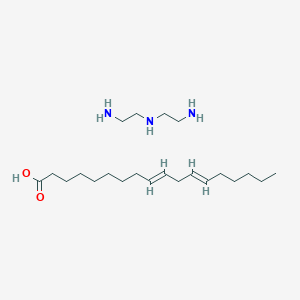
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
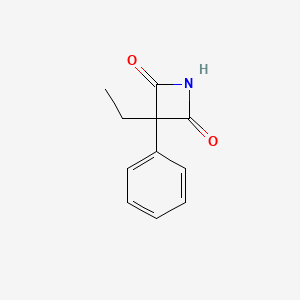
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
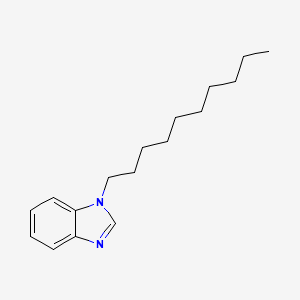
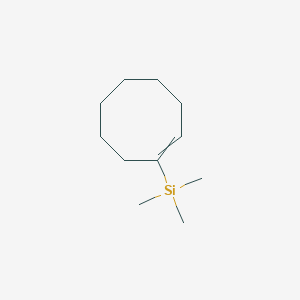

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
